GNF-6

BCR-ABL Allosteric Inhibition Kinase Assay

Researchers studying imatinib/dasatinib-resistant CML face a critical gap: most BCR-ABL inhibitors are ineffective against the T315I gatekeeper mutation. GNF-6 (Compound 14) directly targets BCR-ABL-T315I (IC50=0.590 μM) by disrupting hydrophobic spine assembly and locking the kinase in the inactive DFG-out conformation. • Single-agent chemical probe for T315I mutant cells-no combination partner required, unlike allosteric GNF-series probes • Defined pyrimido[4,5-d]pyrimidine core; validated IC50s: WT 0.09 μM, T315I 0.590 μM • Benchmark tool for biophysical/structural studies of ABL kinase regulation Supplied ≥98% purity; standard research quantities with global shipping.

Molecular Formula C22H19F3N6O2
Molecular Weight 456.4 g/mol
Cat. No. B6622644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-6
Molecular FormulaC22H19F3N6O2
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N
InChIInChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29)
InChIKeyZWVLMQTXUWMUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNF-6: ATP-Competitive BCR-ABL Inhibitor


GNF-6, designated Compound 14 in development literature, is a small-molecule ATP-competitive inhibitor of the BCR-ABL kinase with a molecular formula of C22H19F3N6O2 (MW 456.42) . It exhibits inhibitory activity against multiple BCR-ABL variants, including the clinically recalcitrant T315I gatekeeper mutation . GNF-6's mechanism involves disruption of the hydrophobic spine assembly within the kinase domain, locking the protein in an inactive 'DFG-out' conformation .

GNF-6: Avoiding Allosteric BCR-ABL Analog Confusion


Generic substitution in BCR-ABL inhibitor procurement is high-risk due to overlapping nomenclature and divergent binding mechanisms. The GNF-series includes structurally distinct ATP-competitive agents (e.g., GNF-6) and allosteric myristate-pocket binders (e.g., GNF-2, GNF-5) [1]. GNF-5, for instance, is a non-ATP competitive analog of GNF-2 with an IC50 of 220 nM for wild-type Abl and requires combination therapy for T315I activity . Interchanging GNF-6 with a non-ATP-competitive analog like GNF-5 would fundamentally alter the experimental mechanism and invalidate comparative studies, as GNF-6 uniquely targets the ATP-binding cleft to directly inhibit the T315I mutant .

GNF-6: IC50 Profiling Against BCR-ABL Variants


GNF-6 vs. GNF-5: Binding Mode Divergence for T315I

GNF-6 is an ATP-competitive inhibitor that binds the active site cleft, while GNF-5 is a non-ATP competitive allosteric inhibitor binding the myristate pocket. This mechanistic distinction is critical: GNF-5 requires combination with nilotinib to inhibit T315I Bcr-Abl in vitro and in vivo [1], whereas GNF-6 directly inhibits the T315I mutant as a single agent .

BCR-ABL Allosteric Inhibition Kinase Assay Mechanism of Action

Potency Retention Against T315I Gatekeeper Mutant

GNF-6 retains sub-micromolar potency against the imatinib/nilotinib/dasatinib-resistant T315I gatekeeper mutant. Its IC50 for BCR-ABL-T315I is 0.590 μM, compared to 0.09 μM for wild-type BCR-ABL . In contrast, ATP-competitive inhibitors nilotinib and dasatinib show minimal to no clinically relevant inhibition of T315I [1].

BCR-ABL T315I Mutation Kinase Assay Resistance

Selectivity Profile Across ABL Kinase Variants

GNF-6 demonstrates a defined selectivity profile across three ABL kinase variants. It is most potent against wild-type BCR-ABL (IC50 = 0.09 μM), followed by the c-ABL-T334I mutant (0.25 μM) and the T315I mutant (0.590 μM) . This gradient provides a quantitative baseline for interpreting biological effects in isogenic cell line panels.

BCR-ABL Kinase Selectivity c-ABL IC50

GNF-6: Application Scenarios in Kinase Research


T315I-Mediated Resistance in CML Models

GNF-6 is uniquely suited as a single-agent chemical probe for BCR-ABL-T315I mutant cells, a model for imatinib/nilotinib/dasatinib-resistant CML . Its direct ATP-competitive inhibition of the T315I mutant (IC50 = 0.590 μM) allows researchers to study resistance mechanisms without the confounding need for a combination partner, in contrast to allosteric GNF-series probes [1].

SAR Studies for ATP-Competitive BCR-ABL Inhibitors

GNF-6 (Compound 14) serves as a benchmark ATP-competitive inhibitor with a defined pyrimido[4,5-d]pyrimidine core . Its well-characterized IC50 values across BCR-ABL variants (WT: 0.09 μM; T315I: 0.590 μM) provide a quantitative reference point for evaluating novel analogs or for use as a positive control in biochemical kinase assays [1].

Kinase Conformational Dynamics via Hydrophobic Spine Disruption

GNF-6's established mechanism—disruption of the hydrophobic spine assembly to lock the kinase in the inactive 'DFG-out' conformation —makes it a valuable tool for biophysical and structural studies of ABL kinase regulation. This contrasts with allosteric inhibitors like GNF-2 and GNF-5, which stabilize a distinct inactive conformation via myristate pocket binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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